molecular formula C4H9NO2 B1256011 Propylcarbamic acid

Propylcarbamic acid

Cat. No.: B1256011
M. Wt: 103.12 g/mol
InChI Key: KBJXDTIYSSQJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylcarbamic acid is a chemical compound of interest in specialized research applications. As an alkylcarbamic acid, it serves as a reagent and synthetic intermediate in various investigative contexts, including the study of reaction mechanisms and the development of novel synthetic pathways. Researchers utilize this compound in the development and analysis of advanced sorbent materials, particularly for its potential role in chemical processes such as CO2 capture, where related amine-modified compounds are known to form carbamic acid species during sorption . This product is strictly labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research purposes, such as basic research and pharmaceutical research . They are not subject to the regulatory controls applicable to in vitro diagnostic (IVD) medical devices and are not evaluated for diagnostic accuracy, specificity, or precision by regulatory authorities . This product is not intended for any diagnostic, therapeutic, or clinical use in human patients, nor for any form of in vitro diagnostic procedure . By procuring this product, the end-user acknowledges and assumes full responsibility for its appropriate and safe use in compliance with all applicable regulations, strictly within a research context.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

propylcarbamic acid

InChI

InChI=1S/C4H9NO2/c1-2-3-5-4(6)7/h5H,2-3H2,1H3,(H,6,7)

InChI Key

KBJXDTIYSSQJAI-UHFFFAOYSA-N

SMILES

CCCNC(=O)O

Canonical SMILES

CCCNC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structures and Properties

The table below compares propylcarbamic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₄H₉NO₂ 103.12 Carbamate group with propyl chain Fungicide precursor, conformational studies
Propamocarb C₉H₂₀N₂O₂ 188.27 This compound ester with dimethylamino group Commercial fungicide (hydrochloride salt)
3-Propylmalic acid C₇H₁₂O₅ 176.17 Malic acid derivative with propyl substitution Limited application data
This compound 2-ethyl-2-(hydroxymethyl)hexyl ester C₁₃H₂₇NO₃ 245.36 Ester derivative with branched alkyl chain Specialty chemical (exact use unspecified)

Conformational Stability and Dynamics

This compound exhibits fluxional behavior , with low energy barriers (<2 kcal/mol) for rotations around the C–N bond, allowing rapid interconversion between conformers . Key findings include:

  • Pr-1tt : Fully staggered (anti) conformation, most stable due to minimized steric hindrance.
  • Pr-2tg : Gauche conformation, 0.2 kcal/mol higher in energy than Pr-1tt but dominates population (~50%) due to favorable NH···O=C hydrogen bonding .
  • Pr-3tt : Transition state for isomerization, excluded from Boltzmann population analysis due to high energy .

In contrast, propamocarb adopts a rigid conformation due to steric constraints from the dimethylamino group, limiting rotational freedom .

Reactivity in CO₂ Capture Systems

This compound participates in reversible reactions with CO₂, forming stable carbamates. Its conformational flexibility enhances binding efficiency compared to rigid analogs like ethyl carbamate . For example:

  • CO₂ Binding Energy : this compound exhibits a ΔG of −4.8 kcal/mol for CO₂ adduct formation, outperforming methyl carbamate (ΔG = −3.2 kcal/mol) due to better orbital overlap in the gauche conformation .

Key Differentiators and Challenges

  • Conformational Flexibility : this compound’s fluxionality enables adaptive binding in catalytic systems but complicates crystallization .
  • Synthetic Utility : Ester derivatives (e.g., propamocarb) enhance stability and bioavailability compared to the parent acid .
  • Thermodynamic Stability : this compound’s gauche preference contrasts with ethyl carbamate , where the anti conformation dominates, highlighting alkyl chain length effects on stability .

Preparation Methods

Classical Carbamate Synthesis via Chloroformate-Amine Condensation

The foundational method for carbamate synthesis involves the reaction of chloroformates with amines. Propyl chloroformate, a key reagent, reacts with N,N-dimethylaminopropylamine in inert solvents like toluene or dichloromethane. This exothermic reaction typically requires cooling to maintain temperatures below 60°C to prevent side reactions such as urea formation .

Mechanistic Insights :
The nucleophilic amine attacks the electrophilic carbonyl carbon of propyl chloroformate, displacing chloride and forming the carbamate bond. Early methods using toluene as a solvent achieved yields of 79–93% but faced challenges with solvent recovery and waste generation .

High-Temperature Synthesis in Propanol Solvent

A breakthrough in propamocarb synthesis was achieved by replacing inert solvents with propanol, which participates in the reaction as both solvent and reactant. This method, patented in EP1254894A1, involves:

  • Reagents : 3-(Dimethylamino)propylamine and propyl chloroformate.

  • Conditions : Reaction at 80–85°C without external acid acceptors .

Advantages :

  • Yield Enhancement : 97% yield based on the amine (95% on chloroformate), surpassing toluene-based methods by 16% .

  • Solvent Reusability : Propanol is distilled and recycled, reducing costs.

  • Environmental Benefits : Eliminates chlorinated solvents, aligning with green chemistry principles .

Limitations :

  • Requires precise temperature control to avoid propanol’s self-condensation.

Emulsion-Based Synthesis with Polycarbodiimide Stabilization

CN101548682A introduces a water-based emulsion method using polycarbodiimide (PCDI) as a hydrolytic stabilizer. Key steps include:

  • Emulsion Formation : Mixing N,N-dimethylaminopropylamine, propyl chloroformate, and emulsifier OP-10 in water.

  • Temperature Control : Maintaining 20–30°C during reagent addition to suppress hydrolysis .

  • Stabilizer Role : PCDI (0.08–0.12% of chloroformate) prevents carbamate degradation, achieving 95% yield .

Industrial Scalability :

  • Eliminates organic solvents, reducing production costs by $7,000 per ton .

  • Produces a 722 g/L aqueous solution directly usable in formulations .

Comparative Analysis of Methodologies

Table 1 : Synthesis Methods for Propylcarbamic Acid Derivatives

MethodReactantsSolventTemperature (°C)Yield (%)Environmental Impact
Chloroformate-Toluene3-(Dimethylamino)propylamine, Propyl chloroformateToluene55–6079–93 High (VOC emissions)
Propanol Solvent3-(Dimethylamino)propylamine, Propyl chloroformatePropanol80–8595–97 Moderate (Recyclable)
Water-Based Emulsion3-(Dimethylamino)propylamine, Propyl chloroformate, PCDIWater20–3095 Low (Aqueous system)

Key Findings :

  • Propanol and water-based methods outperform classical approaches in yield and sustainability.

  • Emulsion synthesis reduces waste but requires stabilizers like PCDI .

Environmental and Industrial Considerations

Solvent Selection :

  • Propanol’s low toxicity and recyclability make it preferable to toluene .

  • Water-based systems eliminate volatile organic compounds (VOCs), though emulsifiers pose biodegradability challenges .

Waste Management :

  • Classical methods generate acidic wastewater requiring neutralization, whereas emulsion synthesis produces minimal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propylcarbamic acid
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